molecular formula C8H18N2O2S B1344332 2-(Azepan-1-ylsulfonyl)ethanamine CAS No. 926211-37-2

2-(Azepan-1-ylsulfonyl)ethanamine

Cat. No.: B1344332
CAS No.: 926211-37-2
M. Wt: 206.31 g/mol
InChI Key: NUQMYTVRCBDREG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azepan-1-ylsulfonyl)ethanamine is a useful research compound. Its molecular formula is C8H18N2O2S and its molecular weight is 206.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Azepane derivatives, including "2-(Azepan-1-ylsulfonyl)ethanamine," have been the subject of extensive research due to their presence in biologically active molecules and their potential as intermediates in organic synthesis. For instance, the development of novel synthetic routes to construct azepane and related heterocyclic rings has been reported, demonstrating the versatility of these compounds in chemical synthesis. One study highlights a new strategy to synthesize 2,3-dihydro-1H-azepine derivatives, showcasing the method's efficiency and scalability under mild conditions, which could be relevant for synthesizing "this compound" derivatives (Wenju Zhu et al., 2015). Additionally, azepanes have been synthesized through chemoenzymatic processes, indicating their potential for producing enantioenriched derivatives for pharmaceutical applications (Wojciech Zawodny et al., 2018).

Biological Applications and Therapeutic Potential

Research has also explored the therapeutic potential of azepane derivatives. For example, a study on angiotensin-converting enzyme 2 (ACE2) inhibitors identified N-(2-aminoethyl)-1 aziridine-ethanamine as a novel inhibitor with potential implications for controlling cardiovascular diseases and SARS outbreaks, suggesting that similar azepane derivatives could have significant therapeutic value (M. Huentelman et al., 2004). Another domain of application is in the development of Schiff base complexes for corrosion inhibition, indicating the versatility of azepane derivatives beyond biomedicine into materials science (Mriganka Das et al., 2017).

Molecular and Material Science Applications

Azepane derivatives have also found applications in molecular and material science. For instance, the hydrogen-bonding patterns and structural analysis of enaminones including azepan-2-ylidene analogues provide insights into their potential applications in designing molecular materials with specific interaction capabilities (James L. Balderson et al., 2007). Additionally, the study of natural bond orbital (NBO) population analysis and non-linear optical (NLO) properties of azepane derivatives opens up new avenues for their application in optical materials and devices (Y. Ulaş, 2020).

Safety and Hazards

The safety data sheet for “2-(Azepan-1-ylsulfonyl)ethanamine” indicates that it may cause skin irritation and is harmful if swallowed . It is recommended to handle this compound with appropriate safety measures .

Properties

IUPAC Name

2-(azepan-1-ylsulfonyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S/c9-5-8-13(11,12)10-6-3-1-2-4-7-10/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQMYTVRCBDREG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.